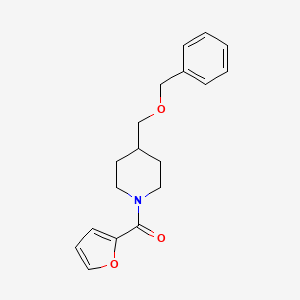

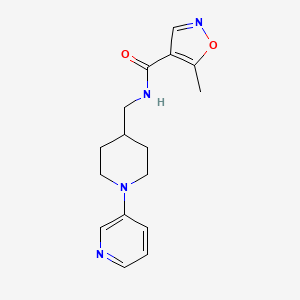

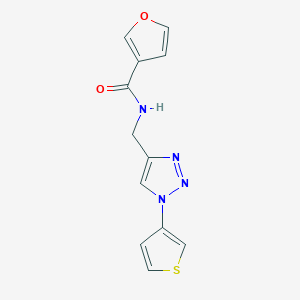

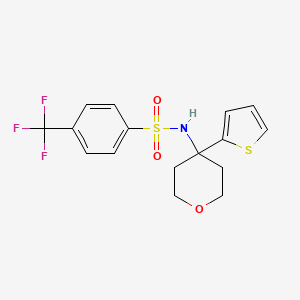

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)furan-3-carboxamide, also known as TFMF-3, is a novel compound that has attracted significant attention in recent years. TFMF-3 belongs to the class of heterocyclic compounds and is synthesized through a multi-step process involving various chemical reactions.

Scientific Research Applications

Antimicrobial Applications

Research led by Başoğlu et al. (2013) involved the design, synthesis, and antimicrobial activity evaluation of azole derivatives, starting from furan-2-carbohydrazide. This study underscores the potential of such compounds, including triazole derivatives, in combating microbial infections by displaying activity against tested microorganisms Başoğlu et al., 2013.

Corrosion Inhibition

Murmu et al. (2020) investigated azomethine-functionalized triazole derivatives, including thiophene and furan compounds, for their corrosion inhibiting properties on mild steel in a corrosive medium. The study demonstrated the compounds' efficiency as corrosion inhibitors, attributing the effectiveness to the presence of heteroatoms in their structure Murmu et al., 2020.

Synthesis of Energetic Materials

Yu et al. (2017) described the synthesis of insensitive energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan. These materials, characterized by their moderate thermal stabilities and insensitivity towards impact and friction, highlight the potential of furan and triazole derivatives in the development of safe and efficient energetic compounds Yu et al., 2017.

Dye-Sensitized Solar Cells

Kim et al. (2011) explored the effect of five-membered heteroaromatic linkers, including furan, on the performance of phenothiazine-based dye-sensitized solar cells. The study revealed that compounds with furan as a conjugated linker significantly improved solar energy-to-electricity conversion efficiency, demonstrating the potential of such derivatives in enhancing the efficiency of photovoltaic devices Kim et al., 2011.

Pharmacological Properties

Kumar et al. (2017) synthesized a novel series of compounds incorporating the furan-2-yl group and evaluated their antidepressant and antianxiety activities. This study underscores the potential therapeutic applications of furan derivatives in treating neurological disorders, highlighting their significant activity in behavioral models Kumar et al., 2017.

properties

IUPAC Name |

N-[(1-thiophen-3-yltriazol-4-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-12(9-1-3-18-7-9)13-5-10-6-16(15-14-10)11-2-4-19-8-11/h1-4,6-8H,5H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZACQPYLSLNCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCC2=CN(N=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide](/img/structure/B2715048.png)

![2-[3-(Oxiran-2-ylmethoxy)phenyl]-1,3-thiazole](/img/structure/B2715051.png)

![3-(3,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2715055.png)

![4-allyl-3-[(4-fluorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2715058.png)